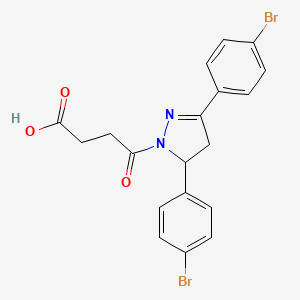

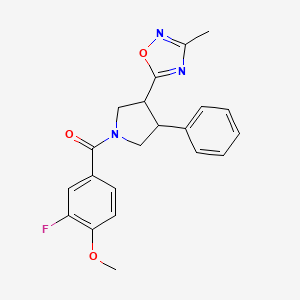

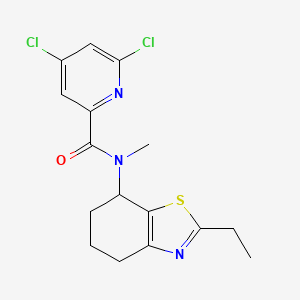

![molecular formula C16H8Br2F3N B2734419 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline CAS No. 865659-04-7](/img/structure/B2734419.png)

6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline” is a chemical compound . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular formula of “6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline” is C16H8Br2F3N . Unfortunately, the specific molecular structure was not found in the search results.Applications De Recherche Scientifique

Synthesis and Structural Analysis

Quinoline derivatives, including 6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline, are of interest in both synthetic and computational chemistry due to their potential in biological and nonlinear optical research. Studies have involved synthesizing various quinoline derivatives and analyzing their structures through techniques like NMR, FT-IR, UV–Vis, and X-ray diffraction. Computational methods, particularly density functional theory (DFT), are used to explore their geometry, bond orbital analysis, and optical properties (Khalid et al., 2019).

Optical and Electronic Properties

Research has focused on the optical and electronic properties of quinoline derivatives. Investigations include the study of absorption and emission spectra, electrochemical behavior, and thermal stability. The nature of peripheral amines in these compounds significantly influences their electronic absorption spectra, while their emission spectra tend to exhibit similarities across different derivatives. Theoretical simulations, such as time-dependent DFT, are used to rationalize the origin of optical spectra and observed trends (Thomas & Tyagi, 2010).

Applications in Organic Electronics

Quinoline derivatives are studied for their potential applications in organic electronics. Research includes the development of materials with dual exciplex emission properties, useful for creating simplified nondoped white OLEDs (Organic Light Emitting Diodes). The properties of these materials, like electron-donating or accepting nature and emission characteristics, are crucial for their application in OLED technology (Sych et al., 2019).

Photovoltaic Applications

The photovoltaic properties of quinoline derivatives are explored, particularly in the context of organic-inorganic photodiode fabrication. These studies involve the deposition of quinoline derivative films and analyzing their absorbance, energy band diagrams, and electrical properties. Such research aids in the development of efficient photodiodes, which are essential components in solar cell technology (Zeyada, El-Nahass, & El-Shabaan, 2016).

Anticancer and Antimicrobial Activities

Certain quinoline derivatives display effective anticancer activity. These compounds are synthesized and their modes of action, such as inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, are investigated. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives, which enhances their potential in cancer drug development (Solomon & Lee, 2011).

Propriétés

IUPAC Name |

6,8-dibromo-2-[3-(trifluoromethyl)phenyl]quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2F3N/c17-12-7-10-4-5-14(22-15(10)13(18)8-12)9-2-1-3-11(6-9)16(19,20)21/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHGAWKOXKALGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3C=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

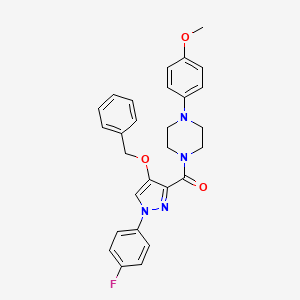

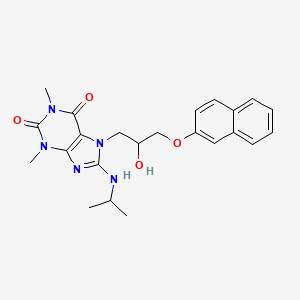

![3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2734340.png)

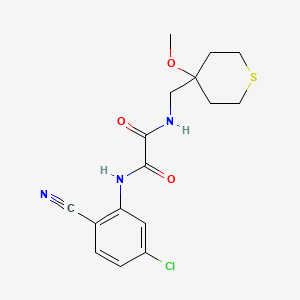

![3,4,5,6-tetrachloro-N-[4-(cyclopentylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2734345.png)

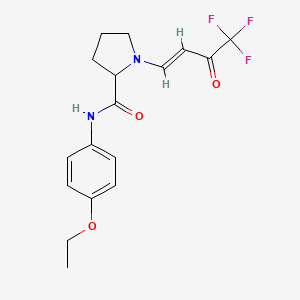

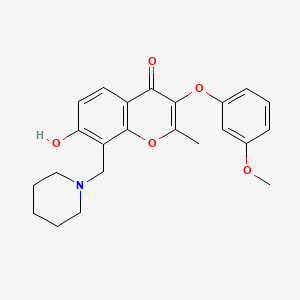

![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2734348.png)